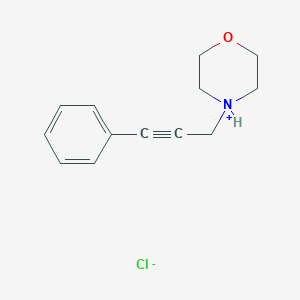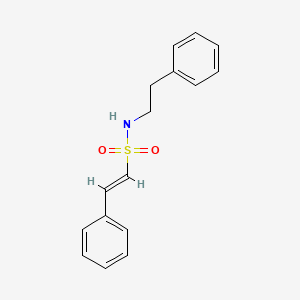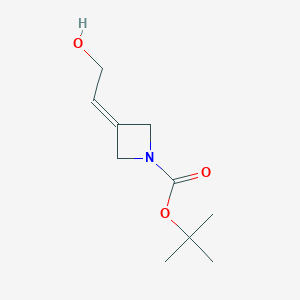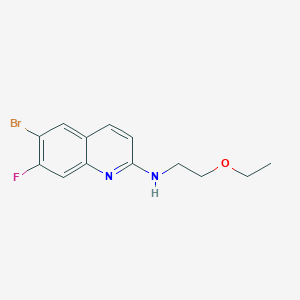
4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol It is known for its unique structure, which includes a morpholine ring substituted with a phenylprop-2-ynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride typically involves the reaction of morpholine with 3-phenylprop-2-ynyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters such as temperature, pressure, and reaction time. The purification steps are also scaled up, often involving continuous flow systems and advanced separation techniques to ensure the efficient production of the compound .
化学反応の分析
Types of Reactions
4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride undergoes various types of chemical reactions, including:
Oxidation: The phenylprop-2-ynyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride involves its interaction with specific molecular targets and pathways. The phenylprop-2-ynyl group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
- 4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol
- 4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol chloride
Uniqueness
4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride is unique due to its specific substitution pattern and the presence of both a morpholine ring and a phenylprop-2-ynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
13808-27-0 |
|---|---|
分子式 |
C13H16ClNO |
分子量 |
237.72 g/mol |
IUPAC名 |
4-(3-phenylprop-2-ynyl)morpholine;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6H,8-12H2;1H |
InChIキー |
WPUKFIPKAUTYMA-UHFFFAOYSA-N |
SMILES |
C1COCC[NH+]1CC#CC2=CC=CC=C2.[Cl-] |
正規SMILES |
C1COCCN1CC#CC2=CC=CC=C2.Cl |
溶解性 |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(4-nitrophenyl)furan-2-yl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B1651980.png)

![3-(2-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]butanamide](/img/structure/B1651984.png)

![3-{[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]amino}-1-methylpyrrolidin-2-one](/img/structure/B1651987.png)
![1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]-3-[(2,2,2-trifluoroethyl)amino]propan-1-one](/img/structure/B1651989.png)
![2-{2-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1651992.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-octahydropyrrolo[1,2-a]piperazine-2-sulfonamide](/img/structure/B1651994.png)
![1-{2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}-4-(1H-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B1651995.png)
![7-({4-[ethyl(methyl)amino]phenyl}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1651997.png)

![N-(4-chlorophenyl)-2-[N-propyl-1-(1H-pyrrol-2-yl)formamido]acetamide](/img/structure/B1652000.png)
![N3-[(3-methoxyphenyl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B1652002.png)
![3-(3-Fluoro-4-{[(oxolan-2-yl)methyl]amino}phenyl)-1-(pyridin-3-yl)urea](/img/structure/B1652003.png)
